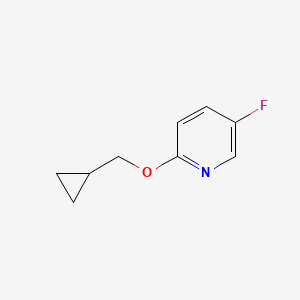

2-(Cyclopropylmethoxy)-5-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNAPJMPQRICQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716555 | |

| Record name | 2-(Cyclopropylmethoxy)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305322-92-2 | |

| Record name | 2-(Cyclopropylmethoxy)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclopropylmethoxy 5 Fluoropyridine

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 2-(Cyclopropylmethoxy)-5-fluoropyridine reveals two primary building blocks: a suitably functionalized 5-fluoropyridine ring and a cyclopropylmethanol-derived moiety. The key bond disconnection occurs at the ether linkage, suggesting a nucleophilic substitution reaction as the final bond-forming step.

This disconnection points to two main precursor classes:

Fluorinated Pyridine (B92270) Intermediates: These are typically electrophilic pyridine derivatives where the 2-position is activated for nucleophilic attack.

Cyclopropylmethanol (B32771) and its Derivatives: This fragment serves as the nucleophile, either as the alcohol itself or as a more reactive alkylating agent.

Synthesis of Fluorinated Pyridine Intermediates, particularly 2-fluoro-5-hydroxypyridine (B1302969) or 5-bromo-2-fluoropyridine (B45044)

2-fluoro-5-hydroxypyridine: This intermediate can be prepared through various routes. One common method involves the fluorination of 2,5-dihydroxypyridine (B106003) or a protected precursor. Another approach starts from 5-amino-2-fluoropyridine, which can be diazotized and subsequently hydrolyzed to yield the desired 2-fluoro-5-hydroxypyridine.

5-bromo-2-fluoropyridine: This dihalogenated pyridine is a valuable precursor due to the differential reactivity of the two halogen atoms. The fluorine at the 2-position is highly susceptible to nucleophilic aromatic substitution, while the bromine at the 5-position can be utilized for subsequent cross-coupling reactions. The synthesis of 5-bromo-2-fluoropyridine can be achieved from 2-amino-5-bromopyridine (B118841) via a diazotization reaction followed by a Schiemann reaction or by using other fluorinating agents.

| Precursor | Starting Material | Key Transformation(s) |

| 2-fluoro-5-hydroxypyridine | 5-Amino-2-fluoropyridine | Diazotization, Hydrolysis |

| 5-bromo-2-fluoropyridine | 2-Amino-5-bromopyridine | Diazotization, Schiemann reaction |

Preparation of Cyclopropylmethanol and its Corresponding Alkylating Agents

Cyclopropylmethanol is a readily available starting material. For the synthesis of this compound, it can be used directly as the nucleophile in the presence of a strong base. Alternatively, it can be converted into a more reactive alkylating agent to facilitate the etherification reaction.

Common methods for the preparation of cyclopropylmethanol include the reduction of cyclopropanecarboxylic acid or its esters using reducing agents like lithium aluminum hydride.

To enhance its reactivity, cyclopropylmethanol can be converted to corresponding alkylating agents such as cyclopropylmethyl bromide or tosylate. This is typically achieved by treating the alcohol with reagents like phosphorus tribromide (for the bromide) or p-toluenesulfonyl chloride (for the tosylate) in the presence of a base.

| Compound | Precursor | Reagent(s) |

| Cyclopropylmethanol | Cyclopropanecarboxylic acid | LiAlH₄ |

| Cyclopropylmethyl bromide | Cyclopropylmethanol | PBr₃ |

| Cyclopropylmethyl tosylate | Cyclopropylmethanol | TsCl, Pyridine |

Functionalization Strategies for the Pyridine Core

The assembly of this compound from its precursors relies on efficient and selective functionalization of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) for Introduction of the Cyclopropylmethoxy Group at the 2-position

The introduction of the cyclopropylmethoxy group at the 2-position of the 5-fluoropyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the 5-position activates the 2-position for nucleophilic attack.

The reaction generally involves the deprotonation of cyclopropylmethanol with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to form the corresponding alkoxide. This alkoxide then acts as the nucleophile, attacking the electron-deficient C2 carbon of a 2-halo-5-fluoropyridine (e.g., 5-bromo-2-fluoropyridine or 2-chloro-5-fluoropyridine) and displacing the halide leaving group.

The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being commonly employed to solvate the alkoxide and facilitate the reaction.

Typical Reaction Conditions:

| Electrophile | Nucleophile | Base | Solvent |

| 5-Bromo-2-fluoropyridine | Cyclopropylmethanol | Sodium Hydride | DMF |

| 2-Chloro-5-fluoropyridine (B44960) | Cyclopropylmethanol | Potassium tert-butoxide | THF |

Methods for Site-Selective Fluorination at the 5-position of Pyridine Ring Systems

Achieving site-selective fluorination at the 5-position of the pyridine ring is a key challenge in the synthesis of the required precursors. Several methods have been developed to address this.

One strategy involves the use of a directing group to guide the fluorinating agent to the desired position. For instance, a hydroxyl or amino group at the 2-position can direct electrophilic fluorinating agents to the 5-position.

Another approach is the use of diazotization of a 5-aminopyridine derivative followed by a fluorinating agent, as mentioned in the synthesis of 5-bromo-2-fluoropyridine.

Furthermore, direct C-H fluorination has emerged as a powerful tool. Reagents such as Selectfluor® (F-TEDA-BF₄) can be used to directly fluorinate the pyridine ring, although controlling the regioselectivity can be challenging and often depends on the substitution pattern of the pyridine ring. For instance, the presence of an electron-donating group at the 2-position can favor fluorination at the 5-position.

Orthogonal Functional Group Protection and Deprotection Strategies in Synthesis

In more complex syntheses leading to derivatives of this compound, the use of protecting groups may be necessary to mask reactive functional groups and ensure chemoselectivity. Orthogonal protection strategies are particularly valuable, as they allow for the selective removal of one protecting group in the presence of others.

For example, if a synthetic route involves a precursor with both a hydroxyl group and an amino group, these can be protected with orthogonal protecting groups. The hydroxyl group could be protected as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS), which is labile under acidic conditions or with fluoride (B91410) ions, while the amino group could be protected as a carbamate (B1207046) (e.g., tert-butoxycarbonyl, Boc), which is removed with strong acid.

In the context of synthesizing this compound, if the starting material were 2-chloro-5-hydroxypyridine, the hydroxyl group might be protected, for example as a benzyl (B1604629) ether, before the SNAr reaction with cyclopropylmethanol. The benzyl group is stable to the basic conditions of the etherification but can be readily removed by hydrogenolysis at a later stage if the free hydroxyl group is required for further transformations. The choice of protecting groups must be carefully considered based on the reaction conditions of the subsequent steps in the synthetic sequence.

| Functional Group | Protecting Group | Deprotection Condition | Orthogonal to |

| Hydroxyl | TBDMS | H⁺ or F⁻ | Boc |

| Amino | Boc | Strong Acid | TBDMS |

| Hydroxyl | Benzyl | H₂/Pd | Base |

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of this compound, a key intermediate in various chemical industries, typically involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the 2-position of a 5-fluoropyridine ring with cyclopropylmethoxide. The efficiency, yield, and purity of the final product are highly dependent on the meticulous optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, the use of catalysts, temperature, and the nature of the base and leaving group.

Solvent Effects on Alkylation and Substitution Reactions

Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile (B52724) are commonly employed for the synthesis of related 4-alkoxypyridines from 4-chloropyridine (B1293800) hydrochloride and various alcohols. semanticscholar.org These solvents are effective at solvating the cation of the alkoxide salt, thereby increasing the nucleophilicity of the alkoxide anion. For instance, the reaction of 4-chloropyridine hydrochloride with alcohols in the presence of powdered sodium hydroxide (B78521) proceeds efficiently in DMSO. semanticscholar.org While polar aprotic solvents are effective, their high boiling points and environmental concerns have led to investigations into greener alternatives.

The reactivity in SNAr reactions is significantly affected by the solvent's properties. nih.gov Studies on related reactions have shown that the rate constant can increase with the solvent's hydrogen bond acceptor (HBA) ability and decrease with its hydrogen bond donor (HBD) ability. nih.gov For example, in methanol-DMSO mixtures, the presence of methanol, an HBD solvent, can stabilize the amine nucleophile through hydrogen bonding, which reduces its reactivity and slows the reaction rate. nih.gov Conversely, DMSO, being an HBA species, enhances the reaction rate. This suggests that for the synthesis of this compound, a solvent with strong HBA characteristics and weak HBD properties would be optimal.

Recent advancements have explored the use of aqueous media for SNAr reactions, often facilitated by additives. The use of hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to enable SNAr reactions under mild conditions, accommodating a broad range of functional groups. d-nb.info This approach minimizes the use of volatile organic compounds and allows for the use of equimolar amounts of reagents, which simplifies purification and reduces waste. d-nb.info

| Solvent Type | Examples | General Effect on SNAr Reactions | Considerations for Optimization |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally accelerates reaction rates by solvating cations and leaving the nucleophile "bare" and more reactive. semanticscholar.org | High boiling points can complicate product isolation; potential environmental and health concerns. |

| Polar Protic | Water, Alcohols (e.g., Methanol) | Can slow down reactions by solvating the nucleophile through hydrogen bonding, reducing its reactivity. nih.gov | Often used in greener synthesis protocols, but may require additives or catalysts to achieve high efficiency. d-nb.info |

| Aqueous with Additives | Water with HPMC or surfactants | Creates "nanoreactors" that can solubilize organic reactants and facilitate reactions under mild, environmentally friendly conditions. d-nb.info | The choice and concentration of the additive are critical for reaction success. May not be suitable for highly water-sensitive substrates. d-nb.info |

Catalytic Approaches in Pyridine Functionalization

To improve reaction rates, lower required temperatures, and enhance selectivity, various catalytic strategies have been developed for the functionalization of pyridine rings. Advances in catalysis using iron, nickel, and palladium have significantly improved the efficiency of forming C-C bonds in 2-alkylpyridines from 2-halopyridines, and similar principles can be applied to C-O bond formation. researchgate.net

For the synthesis of alkoxypyridines, phase-transfer catalysts (PTCs) can be effective. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the alkoxide nucleophile from an aqueous or solid phase into the organic phase where the halopyridine substrate is dissolved. This can accelerate the reaction and allow for milder conditions.

Transition metal catalysis, particularly with copper, is a well-established method for forming aryl ether bonds. While often used for O-arylation of phenols, copper-based catalysts can also facilitate the coupling of alcohols with aryl halides, including halopyridines. The choice of ligand, copper source (e.g., CuI, Cu₂O), and base are critical parameters to optimize for high yields.

More recently, organic superbases have been shown to catalyze concerted SNAr reactions of fluoroarenes, including 2-fluoropyridine. acs.org These catalysts can activate the nucleophile and facilitate the displacement of the fluoride ion under milder conditions than traditionally required, demonstrating excellent functional group tolerance. acs.org The development of redox-neutral catalytic aza-Wittig reactions also provides a pathway to substituted pyridines, showcasing the versatility of catalytic methods in pyridine synthesis. nih.gov

| Catalytic Approach | Catalyst Example | Mechanism/Advantage | Applicability to Pyridine Functionalization |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium salts (e.g., Bu₄NCl) acs.org | Transfers the alkoxide nucleophile to the organic phase, increasing its effective concentration and reactivity. | Useful for reactions with solid or aqueous bases, allowing for milder conditions and improved rates. |

| Transition Metal Catalysis | Copper (CuI), Palladium (Pd) complexes researchgate.net | Facilitates C-O bond formation through mechanisms like reductive elimination. | Highly effective for coupling reactions, though requires careful optimization of ligands, base, and temperature. |

| Organocatalysis | Organic Superbases (e.g., t-Bu-P4) acs.org | Activates nucleophiles and promotes a concerted substitution mechanism, often under mild conditions. | Offers a metal-free alternative with high efficiency and broad functional group tolerance for reactions involving fluoroarenes. acs.org |

Advanced Synthetic Protocols for Efficiency and Scalability

As demand for specialty chemicals like this compound grows, there is a need for synthetic methods that are not only high-yielding but also efficient, scalable, and sustainable. Advanced protocols such as continuous flow chemistry and the application of green chemistry principles are at the forefront of modern methodology development.

Continuous Flow Chemistry Applications in Pyridine Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. mdpi.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. mdpi.comnih.gov

In the context of synthesizing this compound, a flow reactor could be designed where a solution of 2-chloro-5-fluoropyridine and a solution of sodium cyclopropylmethoxide are mixed and heated in a coil reactor. The short residence time at a precisely controlled high temperature can accelerate the SNAr reaction while minimizing the formation of byproducts. The output stream can then be directed to an in-line purification module, making the process highly automated and scalable. mdpi.com Flow chemistry also enables synthetic routes that are difficult or dangerous in batch, such as reactions involving unstable intermediates or highly reactive reagents. rsc.org

Sustainable and Green Chemistry Considerations in Methodology Development

The principles of green chemistry are increasingly integral to the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical manufacturing. mdpi.comnih.gov For the synthesis of this compound, several green chemistry principles can be applied.

Use of Greener Solvents: As discussed, moving away from traditional polar aprotic solvents like DMF and DMSO towards more benign alternatives is a key goal. Water, ionic liquids, or supercritical carbon dioxide are being explored as replacement solvents in pharmaceutical synthesis. mdpi.com The use of water with additives like HPMC for SNAr reactions is a prime example of this trend. rsc.org

Catalysis over Stoichiometric Reagents: Employing catalytic methods reduces waste by allowing a small amount of a substance to effect a transformation on a large amount of substrate. rasayanjournal.co.in The use of transition metal, organo-, or phase-transfer catalysts aligns with this principle, avoiding the large quantities of reagents often required in classical synthetic methods.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. SNAr reactions are generally atom-economical, as the main byproduct is a simple salt (e.g., NaCl).

Solvent-Free Reactions: In some cases, reactions can be run under solvent-free conditions, which completely eliminates solvent waste. mdpi.comresearchgate.net For example, multicomponent reactions to produce 2-hydroxypyridines have been successfully performed by heating the reactants together without any solvent, resulting in high yields and simple product isolation. mdpi.comresearchgate.net Such an approach, if applicable, would represent a significant step towards a truly green synthesis of pyridine derivatives.

Chemical Reactivity and Derivatization of 2 Cyclopropylmethoxy 5 Fluoropyridine

Electrophilic and Nucleophilic Reactions at the Pyridine (B92270) Ring

The pyridine ring's electronic nature, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, governs its reactivity. This generally makes the ring susceptible to nucleophilic attack and deactivates it towards electrophilic substitution, while also influencing the reactivity of the ring nitrogen itself.

Reactions at the Nitrogen Atom (e.g., N-oxidation, quaternization)

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base, making it a primary site for electrophilic attack.

N-oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or with catalytic systems like sodium tungstate. vulcanchem.com The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, increasing electron density at the C-2 and C-4 positions and rendering them more susceptible to both electrophilic and nucleophilic substitution. evitachem.com For 2-(Cyclopropylmethoxy)-5-fluoropyridine, this would yield this compound N-oxide.

Quaternization: As a nucleophile, the pyridine nitrogen can react with alkyl halides and other electrophiles to form quaternary pyridinium (B92312) salts. This process, known as quaternization, places a permanent positive charge on the nitrogen atom, which drastically increases the electron deficiency of the ring. This heightened electrophilicity makes the resulting pyridinium salt significantly more activated towards nucleophilic aromatic substitution. rsc.org

Regioselective Functionalization of Vacant Positions (e.g., C-H activation, metalation, boronation)

The vacant carbon positions on the pyridine ring (C-3, C-4, and C-6) are targets for functionalization through various modern synthetic methods. The regioselectivity of these reactions is dictated by the electronic and steric influence of the existing cyclopropylmethoxy and fluoro substituents.

Metalation and Boronation: Directed ortho-metalation is a powerful strategy for functionalizing positions adjacent to a directing group. However, for 2-substituted pyridines, deprotonation often occurs at the C-6 position. The electron-withdrawing nature of the fluorine at C-5 and the ether at C-2 would influence the acidity of the remaining C-H protons. Functionalization at the C-4 position, which is para to the nitrogen and meta to the substituents, is a demonstrated and viable strategy. A key derivative, this compound-4-boronic acid, is commercially available, indicating that regioselective boronation at the C-4 position is a known and accessible transformation. aksci.com This is likely achieved through a metalation-boronation sequence involving lithium-halogen exchange or direct C-H lithiation followed by quenching with a borate (B1201080) ester.

C-H Activation: Palladium-catalyzed C-H activation offers a direct route to functionalize pyridine rings without pre-functionalization. rsc.org The inherent site selectivity of these reactions can be guided by the electronic properties of the ring or by using directing groups. For this specific substrate, C-H activation could potentially be directed to the C-4 or C-6 positions, enabling the introduction of aryl, alkyl, or other functional groups.

| Position | Reaction Type | Potential Reagents | Expected Product | Supporting Evidence |

|---|---|---|---|---|

| C-4 | Boronation | 1. n-BuLi or LDA 2. B(OiPr)₃ | This compound-4-boronic acid | Commercially available derivative aksci.com |

| C-6 | Metalation | LDA, LiTMP | 6-Lithio-2-(cyclopropylmethoxy)-5-fluoropyridine | General reactivity pattern for 2-substituted pyridines |

| C-4 / C-6 | C-H Arylation | Aryl Halide, Pd Catalyst | 4- or 6-Aryl-2-(cyclopropylmethoxy)-5-fluoropyridine | General methodology for pyridine C-H activation rsc.org |

Transformations Involving the Fluorine Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive. However, in the context of an electron-deficient aromatic ring, the fluorine atom can serve as a leaving group in nucleophilic substitution or be activated by transition metal catalysts.

Nucleophilic Aromatic Substitution (SNAr) of the 5-Fluoro Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic systems. The rate of substitution is highly dependent on the stability of the intermediate Meisenheimer complex, which is favored by electron-withdrawing groups. In SNAr reactions of halopyridines, fluorine is often the best leaving group due to its high electronegativity, which facilitates the initial nucleophilic attack (the "element effect"). rsc.orgnih.gov

While the pyridine nitrogen strongly activates the C-2, C-4, and C-6 positions towards SNAr, the C-3 and C-5 positions are less activated. Nevertheless, substitution at the C-5 position is feasible, particularly with strong nucleophiles and under forcing conditions. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the 5-fluoro group, providing a diverse array of 5-substituted pyridine derivatives. nih.govnih.gov The reaction proceeds via a stepwise mechanism involving a negatively charged intermediate. nih.gov

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Oxygen Nucleophile | Sodium Methoxide (NaOMe) | 5-Methoxy-2-(cyclopropylmethoxy)pyridine |

| Nitrogen Nucleophile | Pyrrolidine | 5-(Pyrrolidin-1-yl)-2-(cyclopropylmethoxy)pyridine |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)-2-(cyclopropylmethoxy)pyridine |

Palladium-Catalyzed C-F Activation and Functionalization

Recent advances in organometallic chemistry have enabled the use of typically inert C-F bonds in cross-coupling reactions. nih.gov Palladium-catalyzed C-F activation provides a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions are challenging due to the high strength of the C-F bond, and they often require specialized, highly electron-rich phosphine (B1218219) ligands or bimetallic systems to facilitate the difficult oxidative addition step. nih.gov

For this compound, this methodology could be applied to achieve cross-coupling with various partners. For example, Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination with amines could potentially functionalize the C-5 position, offering an alternative to SNAr with a different substrate scope. nih.govrsc.org

Reactivity of the Cyclopropylmethoxy Moiety

The cyclopropylmethoxy group at the C-2 position is composed of two key features: an ether linkage and a cyclopropane (B1198618) ring.

Ether Linkage: The ether bond is generally stable under neutral, basic, and mild acidic conditions. Cleavage of this bond to yield 5-fluoro-2-hydroxypyridine (B1303129) typically requires harsh, strongly acidic conditions, for example, using hydrobromic acid (HBr) or boron tribromide (BBr₃).

Cyclopropane Ring: The cyclopropane ring is a strained three-membered ring. While it behaves as a saturated system in many reactions, its strain can lead to ring-opening reactions under specific conditions, such as catalytic hydrogenation at high pressure or certain radical-mediated processes. However, under the majority of synthetic conditions used to modify the pyridine ring or the fluorine substituent, the cyclopropylmethyl group is expected to remain intact. No specific transformations involving this moiety on the title compound are prominently featured in the reviewed literature, suggesting it serves primarily as a stable, lipophilic substituent.

Transformations of the Cyclopropyl (B3062369) Ring (e.g., ring-opening reactions, functionalization)

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions, including acid catalysis, metal catalysis, and radical-mediated processes.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl ring can undergo cleavage. The regioselectivity of this opening is influenced by the stability of the resulting carbocationic intermediate. For this compound, protonation of the ether oxygen could be followed by a concerted or stepwise process leading to ring-opened products.

Metal-Catalyzed Transformations: Transition metals, particularly those of the late transition series (e.g., Pd, Rh, Au), are known to catalyze a variety of transformations involving cyclopropanes. These can include isomerization to alkenes, cycloaddition reactions, and ring-opening cross-coupling reactions. For instance, gold-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with various nucleophiles have been shown to produce indolizine (B1195054) derivatives. rsc.org While this compound lacks the activating alkyne group, similar metal-catalyzed activations of the cyclopropyl C-C bonds could be envisioned.

Radical-Mediated Ring Opening: The cyclopropylmethyl radical is known to undergo rapid ring-opening to the corresponding homoallylic radical. This reactivity can be harnessed in radical-based functionalization reactions. Oxidative radical ring-opening/cyclization of cyclopropane derivatives has been demonstrated using reagents like Mn(III) acetate (B1210297) or through photoredox catalysis. beilstein-journals.org

| Reaction Type | Reagents and Conditions | Expected Outcome for this compound |

| Acid-Catalyzed Ring Opening | Strong acids (e.g., HBr, HI, H₂SO₄) | Formation of homoallylic alcohols or halides. |

| Metal-Catalyzed Isomerization | Pd(0) or Rh(I) complexes, heat | Isomerization to butenyl ethers. |

| Radical-Mediated Ring Opening | Radical initiators (e.g., AIBN), trapping agents | Formation of functionalized homoallylic ethers. |

This table presents hypothetical reactions based on the known reactivity of cyclopropyl groups.

Modifications of the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under forcing conditions, typically in the presence of strong acids.

Acidic Cleavage: Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used for the cleavage of ethers. pressbooks.pub The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nature of the groups attached to the oxygen atom. In the case of a cyclopropylmethyl ether, the reaction at the primary carbon of the cyclopropylmethyl group would likely proceed through an Sₙ2 mechanism. pressbooks.pub However, the possibility of rearrangement of the intermediate cyclopropylmethyl cation to a more stable homoallylic cation under Sₙ1 conditions cannot be entirely ruled out.

| Reagent | Conditions | Probable Products | Mechanism |

| HBr | Reflux | 2-Bromo-5-fluoropyridine and cyclopropylmethanol (B32771) | Sₙ2 |

| HI | Reflux | 5-Fluoro-2-iodopyridine and cyclopropylmethanol | Sₙ2 |

| BBr₃ | -78 °C to room temperature | 5-Fluoro-2-pyridone and bromomethylcyclopropane | Lewis acid-assisted cleavage |

This table outlines potential ether cleavage reactions and their expected products.

Chemo- and Regioselectivity in Multi-Substituted Pyridine Reactivity

The reactivity of the 5-fluoropyridine ring is significantly influenced by the presence of both the fluorine and the cyclopropylmethoxy substituents. The fluorine atom is a deactivating group for electrophilic aromatic substitution but a powerful activating group for nucleophilic aromatic substitution (SₙAr). The 2-alkoxy group is an activating group for electrophilic substitution and directs incoming electrophiles to the 3- and 5-positions.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring. When it does occur, the directing effects of the existing substituents play a crucial role. The 2-alkoxy group would direct electrophiles to the 3- and 5-positions. However, the 5-position is already occupied by a fluorine atom. Therefore, electrophilic attack, if it were to occur, would be most likely at the 3-position.

Metal-Catalyzed Cross-Coupling Reactions: While the C-F bond is generally less reactive in cross-coupling reactions than C-Cl, C-Br, or C-I bonds, methods for the cross-coupling of fluorinated aromatics are known. More likely, derivatization would proceed by first introducing a more reactive handle, for example, through lithiation followed by quenching with an electrophile.

| Reaction Type | Position of Reactivity | Influencing Factors |

| Nucleophilic Aromatic Substitution | 2-position (displacement of ether) | Activation by pyridine nitrogen. |

| Electrophilic Aromatic Substitution | 3-position | Directing effect of the 2-alkoxy group. |

| Lithiation/Borylation | 4- or 6-position | Directed ortho-metalation or halogen-metal exchange if a halogen is introduced. |

This table summarizes the expected chemo- and regioselectivity for reactions on the pyridine ring.

Stereochemical Considerations in Reactions of Cyclopropyl-Containing Moieties

Reactions involving the cyclopropyl group or the adjacent ether linkage must take into account potential stereochemical outcomes, particularly if chiral centers are present or are formed during the reaction.

Reactions at the Cyclopropyl Ring: Ring-opening reactions of cyclopropanes can proceed with distinct stereochemical outcomes depending on the mechanism. For example, concerted electrocyclic ring-opening reactions are governed by the Woodward-Hoffmann rules, leading to specific stereoisomers of the resulting alkene. Nucleophilic attack on an activated cyclopropane can also proceed with a defined stereochemistry. For instance, the formal Sₙ2' substitution of bromocyclopropanes with various nucleophiles can proceed diastereoselectively. mdpi.com

Reactions at the Ether Linkage: Cleavage of the ether bond via an Sₙ2 mechanism at the cyclopropylmethyl carbon would proceed with inversion of configuration if the carbon were chiral. While the parent molecule is achiral, derivatization could introduce chirality.

Diastereoselectivity in Functionalization: If new stereocenters are introduced into the molecule, for example through addition reactions to the pyridine ring or functionalization of the cyclopropyl group, the existing structural features can influence the diastereoselectivity of the reaction. The cyclopropylmethoxy group can exert steric hindrance, directing incoming reagents to the less hindered face of the molecule.

| Reaction Type | Stereochemical Outcome | Controlling Factors |

| Electrocyclic Ring Opening | Conrotatory or disrotatory | Thermal or photochemical conditions. |

| Nucleophilic Ring Opening | Inversion or retention | Sₙ2 or Sₙ1-like mechanism. |

| Diastereoselective Addition | Syn or anti addition | Steric hindrance from existing substituents. |

This table highlights key stereochemical considerations for reactions involving the cyclopropyl moiety.

Application of 2 Cyclopropylmethoxy 5 Fluoropyridine As a Versatile Molecular Building Block

Utilization in the Construction of Substituted Pyridine (B92270) Derivatives

The pyridine core of 2-(cyclopropylmethoxy)-5-fluoropyridine can be further elaborated through the introduction of various functional groups. This functionalization enhances its utility as a scaffold, enabling its incorporation into a diverse range of molecular architectures. Key to this strategy is the conversion of the pyridine ring into derivatives suitable for cross-coupling reactions or other transformations.

A common and powerful strategy for the functionalization of heteroaromatic compounds is their conversion into boronic acids or their corresponding pinacol (B44631) esters. These organoboron compounds are stable, generally have low toxicity, and are highly effective partners in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. google.comgoogle.com

The synthesis of a boronic acid derivative of this compound can be achieved through a halogen-metal exchange reaction followed by trapping with a borate (B1201080) ester. For instance, a bromo-substituted precursor, such as 3-bromo-2-(cyclopropylmethoxy)-5-fluoropyridine, can be treated with a strong base like n-butyllithium at low temperatures to generate a lithiated intermediate. This intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the desired this compound-3-boronic acid.

Alternatively, and often preferably for stability and ease of purification, the boronic acid can be converted into its pinacol ester. This is typically achieved by reacting the boronic acid with pinacol. In some cases, the pinacol ester can be synthesized directly from the halogenated precursor via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B136004) (B₂pin₂). This method offers a direct route to the stable and readily purifiable boronate ester.

While specific literature detailing the synthesis for the 3-substituted derivative is not prevalent, the commercial availability of related structures like 2-(Cyclopropylmethoxy)pyridine-5-boronic acid, pinacol ester, underscores the feasibility and industrial relevance of such synthetic routes.

Table 1: Commercially Available Boronic Acid and Pinacol Ester Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(Cyclopropylmethoxy)pyridine-5-boronic acid, pinacol ester | Not Available | C₁₅H₂₂BNO₃ | 275.15 |

| 5-Cyclopropyl-2-fluoropyridine-3-boronic acid | Not Available | C₈H₉BFNO₂ | 180.97 |

Data sourced from chemical supplier databases.

The introduction of a carboxylic acid group onto the pyridine ring of this compound opens up a vast array of synthetic possibilities. Carboxylic acids are versatile functional groups that can be converted into esters, amides, and other functionalities, making them key intermediates for further molecular elaboration.

One common method for the synthesis of pyridine carboxylic acids is through the hydrolysis of a nitrile precursor. For example, if a cyano group is present on the pyridine ring, it can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. A patent for the synthesis of related quinoline-3-carboxylic acid derivatives describes the reduction of an ester to an alcohol, showcasing a different route of functional group interconversion. googleapis.com

Another approach involves the carboxylation of an organometallic intermediate. Similar to the synthesis of boronic acids, a halogenated derivative of this compound can undergo halogen-metal exchange to form a lithiated or Grignard reagent. This organometallic species can then be reacted with carbon dioxide (dry ice) followed by an acidic workup to install the carboxylic acid group. While specific examples for the title compound are not detailed in readily available literature, this is a standard and widely used method for the carboxylation of aromatic and heteroaromatic rings.

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. The functionalized derivatives of this compound are excellent candidates for these powerful transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or its pinacol ester) and an organohalide or triflate. google.comgoogle.com This reaction is widely used to form biaryl structures. A boronic acid or pinacol ester derivative of this compound can be coupled with a variety of aryl or heteroaryl halides to introduce new carbon-based substituents onto the pyridine ring.

The general catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species, and finally reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled. Patents describe the use of palladium catalysts like palladium(II) acetate (B1210297) for coupling reactions involving similar pyridine-2-carboxylate structures.

Table 2: Typical Catalysts and Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent |

| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Pd(OAc)₂ | Buchwald or Josiphos ligands | K₃PO₄ | Toluene, t-BuOH |

| PdCl₂(dppf) | dppf | K₂CO₃ | DME, THF |

This table represents common conditions and may need to be optimized for specific substrates.

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. google.com This reaction is of immense importance in medicinal chemistry, as the aniline (B41778) and related N-aryl motifs are present in a vast number of biologically active molecules.

A halogenated derivative of this compound, for example, at the 3- or 4-position, could be coupled with a wide range of primary or secondary amines to introduce nitrogen-containing substituents. The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand and a strong base. The ligand plays a critical role in facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle.

While no specific examples of Buchwald-Hartwig amination on this compound itself are readily found in the literature, the reaction is widely applicable to a broad scope of heteroaryl halides.

The Chan-Evans-Lam (CEL) coupling provides a complementary method for the formation of carbon-heteroatom bonds, specifically C-O and C-N bonds. This reaction is typically catalyzed by copper complexes and couples arylboronic acids with alcohols, phenols, or amines. A key advantage of the CEL coupling is that it can often be carried out under milder conditions, sometimes at room temperature and open to the air.

In the context of this compound, its boronic acid derivative could be coupled with various alcohols, phenols, or N-heterocycles to form the corresponding ethers or N-aryl products. The mechanism is believed to involve the formation of a copper-aryl intermediate, which then undergoes reaction with the heteroatom nucleophile. The choice of copper source, ligand, and reaction conditions can influence the efficiency and scope of the transformation.

Strategies for Incorporation into Complex Heterocyclic Systems

The this compound scaffold offers multiple reaction handles for its incorporation into more complex molecular frameworks. The primary sites for synthetic elaboration are the fluorine-bearing C5 position, the hydrogen atoms at the C3, C4, and C6 positions, and the pyridine nitrogen atom itself. The reactivity at each site can be selectively addressed through careful selection of reaction conditions, enabling the construction of diverse and highly substituted heterocyclic systems.

Key synthetic strategies include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C5 position, activated by the ring nitrogen, is susceptible to displacement by various nucleophiles. While SNAr is common at the 2- and 4-positions of fluoropyridines, functionalization at the 5-position is also achievable. nih.gov This reaction is a powerful method for introducing a wide range of functional groups, including amines, alcohols, and thiols, directly onto the pyridine core. The reaction typically proceeds under mild conditions, making it suitable for late-stage functionalization of complex molecules. nih.gov

Directed Ortho-Metalation (DoM) and C-H Functionalization: The alkoxy group at the C2 position can act as a directing group for metalation at the C3 position using strong bases like lithium diisopropylamide (LDA). The resulting organometallic intermediate can then be quenched with various electrophiles to install new substituents. mdpi.com Alternatively, modern transition-metal-catalyzed C-H activation/functionalization reactions provide a more atom-economical approach to forge new bonds at the C3, C4, or C6 positions. nih.gov For instance, rhodium(III)-catalyzed processes have been developed for synthesizing multi-substituted pyridines. nih.gov

Cross-Coupling Reactions: The pyridine ring can be functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This typically requires prior conversion of a C-H bond into a C-halogen or C-boron bond. For instance, bromination of the 2-alkoxy-5-fluoropyridine core could provide a handle for subsequent Suzuki coupling to introduce aryl or heteroaryl moieties.

The following table summarizes potential synthetic transformations for incorporating the this compound scaffold into larger systems, based on established pyridine chemistry.

| Reaction Type | Position | Reagents/Catalyst | Resulting Structure | Reference Analogy |

| Nucleophilic Aromatic Substitution (SNAr) | C5 | R-NH2, Base (e.g., K2CO3) | 5-amino-substituted pyridine | nih.gov |

| Directed Ortho-Metalation (DoM) | C3 | LDA, then Electrophile (E+) | 3-substituted pyridine | mdpi.com |

| C-H Activation/Annulation | C3/C4 | [Rh(III)] catalyst, Alkyne | Fused polycyclic pyridine | nih.gov |

| Suzuki Cross-Coupling | C4 (after borylation) | Aryl-Br, Pd catalyst, Base | 4-aryl-substituted pyridine | mdpi.com |

Diversity-Oriented Synthesis (DOS) Leveraging the Chemical Compound's Scaffold

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules that cover a broad area of chemical space. cam.ac.uk This approach is invaluable for the discovery of novel biological probes and drug leads. Privileged scaffolds—molecular frameworks with a proven affinity for multiple biological targets—are often used as starting points for DOS. nih.govcam.ac.uk The pyridine core is considered a privileged scaffold, and this compound is an excellent candidate for DOS strategies due to its multiple, orthogonally reactive sites. nih.gov

A DOS strategy utilizing this scaffold could proceed in a branching fashion:

Core Elaboration: The initial scaffold can be diversified at the C5 position via SNAr with a library of nucleophiles (e.g., various amines, alcohols).

Scaffold Diversification: Each of the resulting products can then be subjected to a second diversification step at a different position, such as C-H functionalization at C3 or C6.

Appendage Modification: The cyclopropylmethoxy group itself can be modified, or the newly introduced functional groups can be further elaborated to add another layer of complexity and diversity.

This approach allows for the rapid generation of a library of compounds with significant skeletal and functional group diversity, all originating from a single, well-designed starting material. acs.orgacs.org The distinct electronic and steric environment at each position of the pyridine ring allows for selective and predictable reactions, which is a key requirement for successful DOS. cam.ac.uk

The table below outlines a hypothetical DOS workflow starting from this compound.

| Step | Reaction | Position(s) of Diversification | Example Building Blocks | Resulting Molecular Diversity |

| 1 | Nucleophilic Aromatic Substitution (SNAr) | C5 | Library of primary/secondary amines | Variation in polar interactions and hydrogen bonding capacity |

| 2 | Directed Ortho-Metalation (DoM) followed by electrophilic quench | C3 | Aldehydes, alkyl halides, boronic esters | Introduction of new carbon skeletons and functional groups |

| 3 | C-H Arylation (e.g., Palladium-catalyzed) | C4 or C6 | Library of (hetero)aryl halides | Modulation of steric bulk and electronic properties; introduction of new vectors for interaction |

Theoretical and Computational Investigations of 2 Cyclopropylmethoxy 5 Fluoropyridine

Electronic Structure and Molecular Orbital Analysis for Reactivity Prediction

The electronic structure of 2-(Cyclopropylmethoxy)-5-fluoropyridine dictates its fundamental chemical properties. Molecular orbital (MO) theory is a cornerstone for this analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting chemical reactivity.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Areas with high LUMO density are prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the electron-withdrawing fluorine atom and the electron-donating cyclopropylmethoxy group would significantly influence the electron distribution within the pyridine (B92270) ring, thereby affecting the energies and localizations of the HOMO and LUMO.

Reactivity descriptors derived from conceptual Density Functional Theory (DFT), such as chemical potential, hardness, and electrophilicity, can be calculated to provide a quantitative measure of the molecule's reactivity. mdpi.com The molecular electrostatic potential (MESP) surface is another valuable tool that visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. mdpi.com

| MESP | Sites for non-covalent interactions and reactive centers | Negative potential is expected around the nitrogen and fluorine atoms, while positive potential may be found on the hydrogens of the cyclopropyl (B3062369) group. |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the cyclopropylmethoxy side chain in this compound allows for multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

The resulting data can be used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. nih.gov The minima on this surface correspond to stable conformers. Computational methods like molecular mechanics or more accurate quantum mechanical calculations can be employed for this purpose. rsc.org Understanding the preferred conformation is crucial as it influences the molecule's physical properties and how it interacts with other molecules.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of molecules.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. openaccesspub.org These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing calculated spectra with experimental data can confirm the molecular structure. chemicalbook.comchemicalbook.com

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. researchgate.net This is done by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted spectrum helps in assigning the vibrational modes observed in an experimental IR spectrum. researchgate.net

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help by calculating the energies of potential fragment ions, providing insights into the fragmentation patterns that might be observed under electron ionization. nist.govnist.gov

Table 2: Predicted Spectroscopic Data (Illustrative)

| Technique | Parameter | Predicted Features for this compound |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons on the pyridine ring, distinct signals for the CH₂O- group, and upfield signals for the cyclopropyl protons. |

| ¹³C NMR | Chemical Shift (ppm) | Signals for the five distinct carbons of the fluoropyridine ring and the carbons of the cyclopropylmethoxy group. |

| IR | Wavenumber (cm⁻¹) | C-F stretching, C-O-C ether stretching, pyridine ring vibrations, and C-H stretching from the cyclopropyl group. |

| Mass Spec | m/z | A molecular ion peak corresponding to the molecule's mass, and potential fragmentation patterns involving the loss of the cyclopropyl group or the cyclopropylmethoxy side chain. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in studying the mechanisms of chemical reactions. nih.govrsc.org For reactions involving this compound, these calculations can map out the entire reaction pathway, from reactants to products, through transition states. researchgate.netmdpi.com

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. nih.gov This allows for the determination of activation energies, which are critical for understanding reaction rates. Such studies can elucidate, for example, the mechanism of nucleophilic aromatic substitution on the fluoropyridine ring.

In Silico Modeling of Molecular Interactions with Model Systems

In silico modeling can be used to understand how this compound might interact with other molecules, such as proteins or DNA, on a theoretical level. mdpi.com Molecular docking is a common technique used to predict the preferred binding orientation of a small molecule to a larger receptor. mdpi.com

These models focus on the principles of molecular recognition, such as:

Hydrogen Bonding: The pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors.

Hydrophobic Interactions: The cyclopropyl group and the aromatic ring can engage in hydrophobic interactions.

By analyzing the interactions within a theoretical binding site, it is possible to understand the key structural features of this compound that govern its non-covalent interactions. researchgate.netnih.gov Molecular dynamics (MD) simulations can further be used to study the stability of these interactions over time. nih.gov

Emerging Research Directions and Unexplored Potential of 2 Cyclopropylmethoxy 5 Fluoropyridine

Development of Novel Synthetic Routes and Catalytic Systems

The synthesis of 2-(cyclopropylmethoxy)-5-fluoropyridine and its derivatives is an area ripe for exploration. While standard nucleophilic aromatic substitution (SNAr) reactions of 2,5-difluoropyridine (B1303130) with cyclopropylmethanol (B32771) in the presence of a base represent a conventional approach, researchers are actively seeking more efficient, selective, and sustainable synthetic methods.

Recent advancements in catalysis offer promising avenues. For instance, the use of transition-metal catalysis , particularly with palladium or copper complexes, could enable cross-coupling reactions to introduce the cyclopropylmethoxy group onto a pre-functionalized 5-fluoropyridine ring. These methods often proceed under milder conditions and with higher functional group tolerance compared to traditional SNAr reactions.

Furthermore, the development of novel organocatalytic systems presents an attractive alternative. Chiral catalysts could potentially be employed to achieve enantioselective syntheses of derivatives of this compound, which would be of significant interest for various applications. The exploration of flow chemistry for the synthesis of this compound could also offer advantages in terms of safety, scalability, and reaction optimization.

A comparative look at potential synthetic strategies is presented below:

| Synthetic Strategy | Catalyst/Reagent | Potential Advantages | Key Challenges |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Base (e.g., NaH) | Readily available starting materials. | Harsh reaction conditions, potential side reactions. |

| Palladium-catalyzed Cross-Coupling | Pd catalyst, ligand, base | Mild reaction conditions, high functional group tolerance. | Catalyst cost and sensitivity, ligand optimization. |

| Copper-catalyzed Cross-Coupling | Cu catalyst, ligand, base | Lower cost compared to palladium. | Often requires higher temperatures, potential for side reactions. |

| Organocatalysis | Chiral amine or phosphine (B1218219) | Metal-free, potential for enantioselectivity. | Catalyst loading, substrate scope. |

Exploration of Undiscovered Reactivity Pathways and Transformations

The unique electronic properties imparted by the fluorine atom and the cyclopropylmethoxy group suggest that this compound may exhibit novel reactivity. The fluorine atom, being highly electronegative, significantly influences the electron density of the pyridine (B92270) ring, making it susceptible to specific types of chemical transformations.

One area of interest is the C-H functionalization of the pyridine ring. The development of regioselective methods to introduce new functional groups at other positions on the pyridine ring would greatly expand the chemical space accessible from this starting material. This could involve directed metalation-trapping sequences or transition-metal-catalyzed C-H activation.

The reactivity of the cyclopropyl (B3062369) group also presents intriguing possibilities. Ring-opening reactions of the cyclopropyl ring under specific conditions could lead to the formation of more complex acyclic side chains, providing a pathway to a diverse range of new compounds. The ether linkage is another potential site for chemical modification, for instance, through cleavage and subsequent functionalization.

Integration into Advanced Organic Synthesis Methodologies

The integration of this compound into modern synthetic methodologies like photocatalysis and electrochemistry is a promising and largely unexplored frontier.

Photocatalysis , which utilizes visible light to drive chemical reactions, could enable novel transformations of this molecule that are not accessible through traditional thermal methods. For example, photoredox catalysis could be used to generate radical intermediates from this compound, which could then participate in a variety of bond-forming reactions. acs.orgnih.govacs.org The development of photochemical methods for the functionalization of pyridines is an active area of research. acs.orgnih.govacs.org

Electrochemistry offers another powerful tool for exploring the reactivity of this compound. researchgate.net By controlling the electrode potential, it may be possible to achieve selective oxidations or reductions of the pyridine ring or the cyclopropylmethoxy group, leading to new and valuable chemical entities. Electrochemical methods can also provide a greener and safer alternative to traditional chemical reagents. researchgate.net

Potential Applications in Materials Science

The unique combination of a fluorinated pyridine core and a flexible cyclopropylmethoxy side chain makes this compound an interesting building block for materials science. Fluorinated organic materials are known to possess unique electronic and optical properties, making them suitable for a range of applications. rsc.org

There is potential for this compound to be used as a monomer in the synthesis of novel polymers. The resulting polymers could exhibit interesting properties such as high thermal stability, specific solubility characteristics, and unique optoelectronic behavior. For instance, fluorinated pyridine-containing polymers could be investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of advanced membranes. The incorporation of fluorine can lower the HOMO and LUMO energy levels of conjugated materials, which can be beneficial for electron injection and transport in electronic devices. rsc.orgnih.gov

The specific properties that could be targeted in the design of new materials are summarized below:

| Property | Potential Application | Rationale |

| Enhanced electron affinity | n-type semiconductors in organic electronics | The electron-withdrawing fluorine atom can lower the LUMO energy level. nih.gov |

| Increased thermal stability | High-performance polymers | The strong C-F bond contributes to thermal resistance. |

| Modified solubility | Processable organic materials | The cyclopropylmethoxy group can influence intermolecular interactions and solubility. |

| Unique optical properties | Optoelectronic devices (OLEDs, OPVs) | The combination of the fluorinated aromatic ring and the aliphatic side chain can tune the photophysical properties. |

Interdisciplinary Research Opportunities in Chemical Biology

While this article excludes a discussion of biological outcomes, the unique structure of this compound presents significant opportunities for fundamental mechanistic studies at a molecular level within the field of chemical biology. The fluorine atom can serve as a sensitive probe for investigating molecular interactions.

For example, incorporating this molecule into larger bioactive scaffolds could allow for detailed mechanistic studies of enzyme-ligand interactions using techniques such as ¹⁹F NMR spectroscopy. The fluorine atom's unique NMR signature provides a powerful tool for probing the local environment and conformational changes upon binding to a biological target.

Furthermore, the specific electronic properties of the fluorinated pyridine ring could be exploited to study charge-transfer processes and other fundamental interactions within biological systems. These types of studies are crucial for understanding the molecular basis of biological processes and for the rational design of new chemical tools for biological research. The study of how fluorination impacts the electronic structure and topology of pyridine rings is an active area of investigation. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.